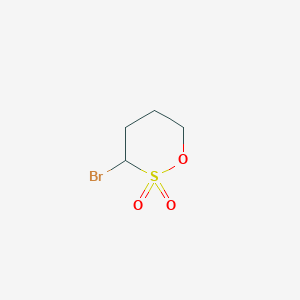
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione is an organosulfur compound characterized by the presence of a bromine atom, an oxathiane ring, and two dione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2lambda~6~-oxathiane-2,2-dione typically involves the bromination of oxathiane derivatives. One common method includes the treatment of oxathiane with bromine in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone or sulfoxide derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the dione groups can yield corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxathiane derivatives
- Sulfone and sulfoxide derivatives
- Reduced alcohol derivatives
Applications De Recherche Scientifique
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione finds applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with molecular targets through its reactive bromine and dione groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(Prop-2-en-1-yl)-1,2lambda~6~-oxathiane-2,2-dione: Shares the oxathiane ring and dione groups but differs in the substituent on the ring.
3-Bromo-1,2lambda~6~-oxathiane-2,2-dione derivatives: Various derivatives with different substituents on the oxathiane ring.
Uniqueness: this compound is unique due to the presence of both bromine and dione groups, which confer distinct reactivity and potential applications compared to other oxathiane derivatives. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
652143-81-2 |
|---|---|
Formule moléculaire |
C4H7BrO3S |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
3-bromooxathiane 2,2-dioxide |
InChI |
InChI=1S/C4H7BrO3S/c5-4-2-1-3-8-9(4,6)7/h4H,1-3H2 |
Clé InChI |
DKOKHYXGNZBFJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)OC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


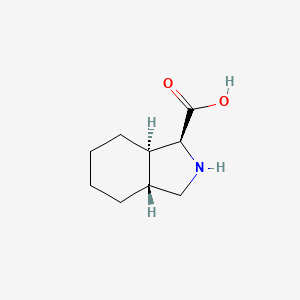


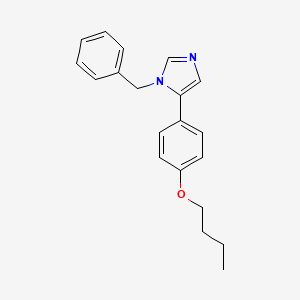

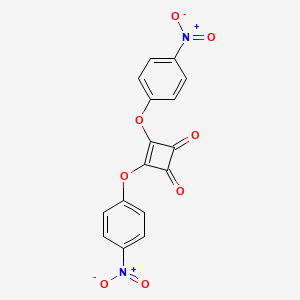
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)

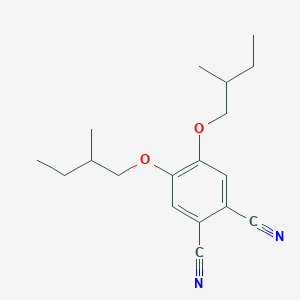

![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

